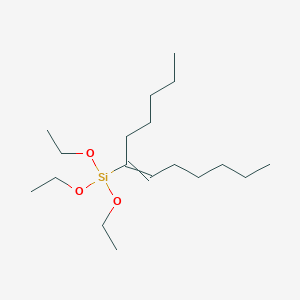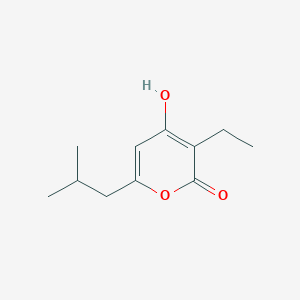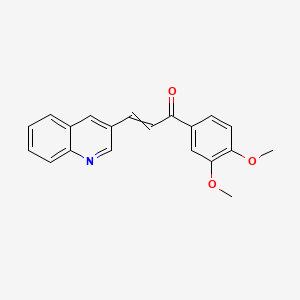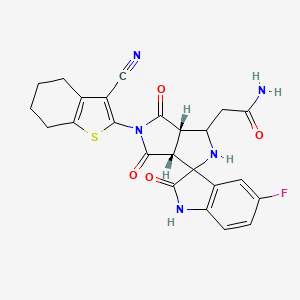
2-(Hex-3-en-3-yl)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hex-3-en-3-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a hex-3-en-3-yl substituent at the second position of the indene ring. The presence of the hex-3-en-3-yl group introduces unsaturation and additional complexity to the molecule, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-3-en-3-yl)-1H-indene can be achieved through various synthetic routes. One common method involves the alkylation of indene with hex-3-en-3-yl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of the hex-3-en-3-yl halide to form the desired product.
Another approach involves the use of transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed cross-coupling reactions between indene and hex-3-en-3-yl halides can be employed to achieve the desired product. These reactions often require ligands such as triphenylphosphine and bases like potassium carbonate to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. Additionally, the use of advanced purification techniques, such as distillation and chromatography, can help isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hex-3-en-3-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds in the hex-3-en-3-yl group to single bonds, resulting in saturated derivatives. Hydrogenation using palladium on carbon is a typical method for such reductions.
Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions often require catalysts like iron(III) chloride or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation with chlorine or bromine in the presence of iron(III) chloride; nitration with a mixture of nitric and sulfuric acids; sulfonation with concentrated sulfuric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indene derivatives.
Aplicaciones Científicas De Investigación
2-(Hex-3-en-3-yl)-1H-indene has various applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It serves as a probe molecule in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Hex-3-en-3-yl)-1H-indene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. In medicinal chemistry, the compound’s mechanism of action may involve the disruption of cellular processes in cancer cells, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
Indene: The parent compound without the hex-3-en-3-yl substituent.
2-Methylindene: An indene derivative with a methyl group at the second position.
2-Phenylindene: An indene derivative with a phenyl group at the second position.
Uniqueness
2-(Hex-3-en-3-yl)-1H-indene is unique due to the presence of the hex-3-en-3-yl group, which introduces additional unsaturation and complexity to the molecule. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other indene derivatives.
Propiedades
Número CAS |
917970-80-0 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2-hex-3-en-3-yl-1H-indene |
InChI |
InChI=1S/C15H18/c1-3-7-12(4-2)15-10-13-8-5-6-9-14(13)11-15/h5-10H,3-4,11H2,1-2H3 |
Clave InChI |
WCBGRJMMAUXKFC-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(CC)C1=CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)


![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
![1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene](/img/structure/B12623838.png)
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
![2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12623847.png)





![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)
